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Compound of Interest

1,3,5-Tris(1-phenyl-1H-
Compound Name:
benzo[d]imidazol-2-yl)benzene

Cat. No.: B065167

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental setup and
measurement of charge carrier mobility in 2,2',2"-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-
benzimidazole) (TPBI) thin films. The methodologies covered include Time-of-Flight (TOF),
Space-Charge-Limited Current (SCLC), and Organic Field-Effect Transistor (OFET)
techniques.

Introduction

TPBI is a widely used electron transport and hole-blocking material in organic light-emitting
diodes (OLEDs) and other organic electronic devices. Its charge carrier mobility is a critical
parameter that governs device performance, influencing factors such as operating voltage and
efficiency. Accurate and reliable measurement of charge carrier mobility is therefore essential
for material characterization, device modeling, and the development of new and improved
organic electronic materials. This document outlines the experimental setups and protocols for
three common techniques used to determine charge carrier mobility in TPBi thin films.

Data Presentation

A summary of reported electron mobility values for TPBI films measured by various techniques
is presented in the table below. It is important to note that charge carrier mobility in organic
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semiconductors can be highly dependent on factors such as film morphology, purity, device
architecture, and measurement conditions.
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Experimental Protocols

Time-of-Flight (TOF) Measurement

The Time-of-Flight technique directly measures the transit time of photogenerated charge

carriers across a thin film under an applied electric field. The mobility (u) is then calculated

using the formula:

H=L2/(V*t)

where L is the film thickness, V is the applied voltage, and t: is the transit time.

Experimental Protocol:

e Device Fabrication:
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o Substrate: Indium Tin Oxide (ITO) coated glass, pre-cleaned by ultrasonication in a
sequence of detergent, deionized water, acetone, and isopropanol.

o TPBI Deposition: A relatively thick film of TPBI (typically 1-5 um) is deposited onto the ITO
substrate via thermal evaporation in a high vacuum chamber (pressure < 10~® Torr). The
deposition rate should be carefully controlled (e.g., 0.1-0.2 nm/s) to ensure a uniform and
amorphous film.

o Top Electrode: A semi-transparent top electrode (e.g., a thin layer of Aluminum, ~20 nm) is
deposited on top of the TPBi film by thermal evaporation. This electrode allows for optical
excitation while also serving as a charge collection contact.

o Experimental Setup:

o Apulsed laser (e.g., a nitrogen laser with a wavelength of 337 nm and a pulse width of a
few nanoseconds) is used to generate a sheet of charge carriers near the semi-
transparent electrode. The laser fluence should be kept low to remain in the small-signal
regime and avoid space-charge effects.

o A DC voltage source is used to apply a bias across the device, creating an electric field
that drives the charge carriers.

o Afast oscilloscope is used to record the transient photocurrent as the charge carriers drift
across the TPBI film. A series resistor is used to convert the current to a voltage signal.

e Measurement Procedure:
o The sample is mounted in a light-tight, electrically shielded sample holder.

o Avoltage is applied across the device. The polarity of the voltage determines whether
electrons or holes are drifted across the film. For TPBI, a negative bias on the illuminated
electrode will drift electrons.

o The laser is pulsed to generate charge carriers.

o The resulting transient photocurrent is recorded by the oscilloscope.

o The measurement is repeated for a range of applied voltages.
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o Data Analysis:

o The transit time (t:) is determined from the shape of the transient photocurrent. In a double
logarithmic plot of photocurrent versus time, the transit time is often identified as the "kink"
where the current begins to drop off.

o The mobility is calculated for each applied voltage.

o The field dependence of the mobility can be analyzed by plotting mobility as a function of
the square root of the electric field (E/?).

Mandatory Visualization:
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Caption: Workflow for Time-of-Flight (TOF) mobility measurement.
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Space-Charge-Limited Current (SCLC) Measurement

The SCLC method involves fabricating a single-carrier device and measuring its current-
voltage (I-V) characteristics. In the SCLC regime, the current is limited by the build-up of
injected space charge, and the mobility can be extracted by fitting the data to the Mott-Gurney

law:
J=(9/8) *€o* er * u* (VIL3)

where J is the current density, €o is the permittivity of free space, ¢r is the relative permittivity of
the material, p is the charge carrier mobility, V is the applied voltage, and L is the film
thickness.

Experimental Protocol:
e Device Fabrication (Electron-Only Device):
o Substrate: Pre-cleaned glass or silicon substrates.

o Bottom Electrode: A low work function metal, such as Aluminum (Al), is deposited by
thermal evaporation.

o Electron Injection Layer (EIL): A thin layer (e.g., 1 nm) of Lithium Fluoride (LiF) is
deposited on the Al to facilitate electron injection.

o TPBI Deposition: A thin film of TPBI (typically 150-260 nm) is deposited by thermal
evaporation in a high vacuum chamber (pressure < 4 x 10~4 Pa).[1] The deposition rate
should be controlled (e.g., 0.1-0.2 nm/s).[1]

o Top EIL and Electrode: Another thin layer of LiF (1 nm) followed by a thicker layer of Al are
deposited to complete the electron-only device structure: Al/LiF/TPBI/LiF/AlL[1]

o Experimental Setup:

o A source measure unit (SMU) is used to apply a voltage sweep and measure the resulting
current.
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o The device is placed in a probe station under an inert atmosphere (e.g., nitrogen) or
vacuum to prevent degradation from oxygen and moisture.

o Measurement Procedure:

o The SMU is connected to the top and bottom electrodes of the device.

o Avoltage sweep is applied, and the corresponding current is measured to obtain the I-V
characteristic. The voltage range should be sufficient to observe the transition from the
ohmic to the SCLC regime.

o Data Analysis:

[e]

The current density (J) is calculated by dividing the measured current by the active area of
the device.

o The data is plotted as log(J) versus log(V).
o The SCLC regime is identified by a region with a slope of approximately 2.

o The mobility is extracted by fitting the SCLC portion of the J-V curve to the Mott-Gurney
law. The relative permittivity (€r) of TPBI is required for this calculation and is typically
assumed to be around 3-4 for organic materials.

Mandatory Visualization:

Caption: Workflow for Space-Charge-Limited Current (SCLC) mobility measurement.

Organic Field-Effect Transistor (OFET) Measurement

In an OFET, a gate electrode modulates the charge carrier density in the semiconductor layer,
allowing for the determination of mobility from the transistor's transfer and output
characteristics.

Experimental Protocol:

» Device Fabrication (Top-Contact, Bottom-Gate Architecture):
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o Substrate/Gate Electrode: A heavily doped n-type silicon (n*+-Si) wafer with a thermally
grown silicon dioxide (SiOz2) layer (typically 200-300 nm thick) is used as the substrate and
bottom gate electrode. The SiO:z layer serves as the gate dielectric.

o Surface Treatment: The SiO:z surface is treated to improve the film growth and
performance of the organic semiconductor. This can be done by treating it with a self-
assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

o TPBI Deposition: A thin film of TPBI (typically 30-60 nm) is deposited onto the treated SiO2
surface by thermal evaporation in a high vacuum chamber.

o Source/Drain Electrodes: Gold (Au) source and drain electrodes are then deposited on top
of the TPBI film through a shadow mask. The channel length (L) and width (W) are defined
by the shadow mask.

o Experimental Setup:

o A semiconductor parameter analyzer or a combination of SMUs is used to apply voltages
to the gate, source, and drain terminals and measure the resulting currents.

o The measurements are performed in a probe station under an inert atmosphere or

vacuum.
» Measurement Procedure:

o Output Characteristics: The drain current (I_d) is measured as a function of the drain-
source voltage (V_ds) for different constant gate-source voltages (V_gs).

o Transfer Characteristics: The drain current (I_d) is measured as a function of the gate-
source voltage (V_gs) at a constant, high drain-source voltage (in the saturation regime).

o Data Analysis (Saturation Regime):

o The mobility (1) can be calculated from the transfer characteristic in the saturation regime
using the following equation:

| d=(W/2L)*pu*C_i*(V_gs - V_th)?
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where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold
voltage.

o Anplot of (I_d)¥/2 versus V_gs should be linear. The slope of this line can be used to extract
the mobility, and the intercept with the V_gs axis gives the threshold voltage.

Mandatory Visualization:
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Caption: Workflow for Organic Field-Effect Transistor (OFET) mobility measurement.
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Logical Relationship of Measurement Techniques

The three techniques described provide complementary information about the charge transport

properties of TPBI.

- Direct measurement of transit time
Time-of-Flight (TOF) - Requires thick films
- Sensitive to deep traps

Vertical Transport

A4

- Steady-state measurement
Space-Charge-Limited Current (SCLC) - Probes bulk mobility
- Requires single-carrier device

TPBi Charge Carrier Mobility

A

Lateral Transport - Measures mobility in channel region
P Organic Field-Effect Transistor (OFET) - Sensitive to interface properties
- Can determine both electron and hole mobility
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Caption: Relationship between techniques for measuring TPBi charge carrier mobility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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